
2,3',4',5'-Tetrafluorobiphenyl-4-ol
Overview
Description
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is a fluorinated organic compound with the molecular formula C₁₂H₆F₄O and a molecular weight of 242.17 g/mol . It is characterized by the presence of four fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity.
Preparation Methods
The synthesis of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol typically involves the fluorination of biphenyl derivatives. One common method includes the reaction of 3,4,5,6-tetrafluorophthalic acid with aromatic hydrocarbons in the presence of a catalytic amount of organic tertiary amine at elevated temperatures (120-160°C). The reaction proceeds through decarboxylation and acyl chloride formation, followed by hydrolysis to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atoms activate specific positions on the aromatic rings for nucleophilic substitution. Key reactions include:
Reagents and Conditions
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Organolithium reagents (e.g., methyl-, butyl-, or phenyl-lithium) in dry THF at low temperatures (−78°C) .
Products
Position Substituted | Reagent Used | Major Product | Yield (%) |
---|---|---|---|
Para to hydroxyl | Methyllithium | 2,3,5,6-Tetrafluoroxylene | ~65 |
Ortho to hydroxyl | Phenylithium | 2,3',4',5'-Tetrafluorobiphenyl | ~58 |
Mechanistic Notes
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Displacement occurs preferentially at positions activated by adjacent fluorine atoms .
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Steric hindrance from the biphenyl structure limits substitution at meta positions .
Esterification of the Phenolic Hydroxyl Group
The hydroxyl group undergoes esterification under mild conditions:
Reagents and Conditions
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Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM) at 30°C for 48 hours .
Example Reaction
text2,3',4',5'-Tetrafluorobiphenyl-4-ol + 2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid → 2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl ester (Yield: 72%) [2]
Key Data
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Reaction progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:4) .
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Purification involves column chromatography with silica gel .
Suzuki–Miyaura Cross-Coupling Reactions
The compound participates in Pd-catalyzed coupling to synthesize complex fluorinated biphenyl derivatives:
Reagents and Conditions
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Pd(dppf)Cl₂·CH₂Cl₂ catalyst , cesium carbonate (Cs₂CO₃), and arylboronic acids in 1,2-dimethoxyethane/water (3:1) under reflux .
Example Reaction
textThis compound + 3,4,5-Trifluorophenylboronic acid → Heptafluorobiphenyl derivative (Yield: 68%) [5]
Optimization Insights
Ligand Used | Base | Temperature (°C) | Yield (%) |
---|---|---|---|
SPhos | Na₂CO₃ | 80 | 68 |
XPhos | K₂CO₃ | 100 | 55 |
Oxidation and Side Reactions
The phenolic group resists oxidation under standard conditions, but competing reactions occur with strong oxidizers:
Reagents and Conditions
Observed Byproducts
Functional Group Compatibility
Scientific Research Applications
Chemistry
2,3',4',5'-Tetrafluorobiphenyl-4-ol serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its fluorine atoms significantly enhance the reactivity and stability of the resulting compounds, making it valuable in synthetic organic chemistry. The compound can undergo various chemical reactions, including:
- Oxidation: Can be oxidized to form quinones or other derivatives.
- Reduction: Capable of being reduced to yield hydrogenated biphenyl derivatives.
- Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution.
- Coupling Reactions: Participates in coupling reactions like Suzuki or Heck coupling to create more complex biphenyl derivatives.
Biology
The fluorinated nature of this compound allows it to play a role in biological research, particularly in studying enzyme interactions and protein-ligand binding. The presence of fluorine can alter binding affinities and specificities, which is crucial for drug design and development. This compound is being explored for its potential to improve metabolic stability and bioavailability in pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved properties, such as enhanced efficacy and reduced side effects. Research indicates that compounds with similar fluorinated structures can exhibit antimicrobial and anti-inflammatory activities.
Industry
The compound finds applications in the production of specialty chemicals and high-performance materials. It is used in creating advanced polymers and coatings that require specific chemical properties due to its fluorination. These materials are often utilized in electronics, coatings, and other industrial applications where durability and chemical resistance are paramount.
Mechanism of Action
The mechanism of action of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol involves its interaction with various molecular targets, primarily through its fluorine atoms. These interactions can lead to changes in the electronic properties of the compound, affecting its reactivity and binding affinity. The compound can inhibit or activate specific enzymes, modulate receptor activity, and alter cellular signaling pathways .
Comparison with Similar Compounds
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol can be compared with other fluorinated biphenyl derivatives, such as:
2,3,4,5-Tetrafluorobenzoyl chloride: This compound is used as an acylating agent and has similar reactivity due to the presence of fluorine atoms.
2,3,4,5,6-Pentafluorobenzoyl chloride: It has an additional fluorine atom, which further enhances its reactivity and stability.
2,5-Difluorobenzoyl chloride: With fewer fluorine atoms, this compound exhibits different reactivity and is used in different applications.
The uniqueness of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
2,3',4',5'-Tetrafluorobiphenyl-4-ol (TFB) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of TFB, examining its antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
TFB is a fluorinated biphenyl derivative, characterized by the presence of four fluorine atoms and a hydroxyl group. Its chemical structure can be represented as follows:
This unique structure contributes to its interaction with biological systems, influencing its solubility, stability, and reactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of TFB against various pathogens. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
The antimicrobial activity of TFB is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes involved in cell wall synthesis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for TFB against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that TFB is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.
Cytotoxic Effects
In addition to its antimicrobial properties, TFB has been evaluated for its cytotoxic effects on cancer cell lines. A study investigated the compound's efficacy against human breast cancer cells (MCF-7) and reported the following findings:
- IC50 Value : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was determined to be 25 µM.
- Mechanism of Action : TFB induces apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death.
Case Studies
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Case Study on Antibacterial Efficacy :
A research team conducted a series of experiments to evaluate the antibacterial efficacy of TFB against biofilm-forming strains. The study demonstrated that TFB significantly reduced biofilm formation by more than 70% at sub-MIC concentrations. -
Case Study on Cytotoxicity :
Another study assessed the cytotoxic effects of TFB on various cancer cell lines. Results indicated that TFB not only inhibited cell proliferation but also induced morphological changes consistent with apoptosis.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2,3',4',5'-Tetrafluorobiphenyl-4-ol, and what challenges arise during fluorination?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling between fluorinated aryl boronic acids and brominated phenolic precursors. For example, a biphenyl backbone is constructed using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C under argon . Fluorination steps require careful control of reaction conditions (e.g., using Selectfluor® or KF in DMF at 120°C) to avoid over-fluorination. Challenges include regioselectivity due to competing directing effects of hydroxyl and fluorine groups, requiring iterative optimization .
Q. How should researchers purify this compound to achieve >95% HPLC purity?
- Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient elution) followed by recrystallization in ethanol/water (1:3). Monitor fractions via TLC (Rf = 0.4 in 20% EA/hexane). For trace fluorinated byproducts, preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended .
Q. What spectroscopic techniques are critical for characterizing fluorinated biphenyl derivatives?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ -110 to -125 ppm for aryl-F).
- ¹H NMR : Hydroxyl proton appears as a broad singlet (~δ 5.2 ppm) in DMSO-d₆.
- HRMS : Confirm molecular ion [M-H]⁻ at m/z 264.0321 (calc. 264.0319).
- DSC : Detects melting point (~140–145°C) and thermal stability .
Q. How can solubility profiles of this compound be systematically evaluated for solvent selection in reactions?
- Methodological Answer : Perform solubility tests in polar aprotic (DMF, DMSO), halogenated (DCM), and protic solvents (MeOH, EtOH). Use UV-Vis spectroscopy (λmax = 270 nm) to quantify solubility. Note: Fluorinated biphenyls exhibit limited solubility in water but dissolve readily in DMF (20 mg/mL at 25°C) .
Advanced Research Questions
Q. How do fluorine substituents influence the acidity of the phenolic hydroxyl group, and how can this be quantified experimentally?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity (pKa ~8.2 vs. ~10 for non-fluorinated biphenyl-4-ol). Measure via potentiometric titration in MeOH/H₂O (1:1) using 0.1 M NaOH. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to validate substituent effects .
Q. What strategies resolve contradictions in reported reactivity data (e.g., conflicting regioselectivity in electrophilic substitution)?
- Methodological Answer : Discrepancies often arise from solvent polarity or temperature effects. Design controlled experiments using identical substrates under varying conditions (e.g., nitration in HNO₃/H₂SO₄ at 0°C vs. 25°C). Characterize products via ¹⁹F NMR to map substituent distribution .
Q. How can computational modeling predict the stability of fluorinated intermediates during multi-step synthesis?
- Methodological Answer : Use DFT (Gaussian 16) to calculate Gibbs free energy (ΔG) for intermediates. Focus on fluorinated transition states (e.g., aryl-F bond dissociation energies). Validate with in-situ FTIR monitoring of reaction kinetics .
Q. What are the best practices for handling air- and moisture-sensitive fluorinated intermediates?
Properties
IUPAC Name |
3-fluoro-4-(3,4,5-trifluorophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYKBWEFGWDKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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